![molecular formula C21H18Cl2FN7O B13776715 3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[4-[(3,4-Dichlorophenyl)amino]-5-fluoro-2-pyrimidinyl]amino]-N-methyl-2H-indazole-2-propanamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[(3,4-Dichlorophenyl)amino]-5-fluoro-2-pyrimidinyl]amino]-N-methyl-2H-indazole-2-propanamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the pyrimidinyl group: This step may involve nucleophilic substitution reactions.
Attachment of the dichlorophenyl group: This is often done through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Final modifications: These may include methylation and other functional group transformations to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-[[4-[(3,4-Dichlorophenyl)amino]-5-fluoro-2-pyrimidinyl]amino]-N-methyl-2H-indazole-2-propanamide can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for coupling reactions: Palladium-based catalysts for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
5-[[4-[(3,4-Dichlorophenyl)amino]-5-fluoro-2-pyrimidinyl]amino]-N-methyl-2H-indazole-2-propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Pharmacology: It is investigated for its pharmacokinetics and pharmacodynamics properties to develop new drugs.
Industry: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[[4-[(3,4-Dichlorophenyl)amino]-5-fluoro-2-pyrimidinyl]amino]-N-methyl-2H-indazole-2-propanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as glycogen synthase kinase 3 (GSK-3), which plays a role in various cellular processes . The inhibition of GSK-3 can lead to the modulation of signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-[(3,4-Dichlorophenyl)amino]-2-methylquinoline-6-ol: This compound also contains a dichlorophenyl group and has similar biological activities.
Phenoxyacetic acid derivatives: These compounds share structural similarities and are known for their diverse biological activities.
Uniqueness
What sets 5-[[4-[(3,4-Dichlorophenyl)amino]-5-fluoro-2-pyrimidinyl]amino]-N-methyl-2H-indazole-2-propanamide apart is its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H18Cl2FN7O |
|---|---|
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide |
InChI |
InChI=1S/C21H18Cl2FN7O/c1-25-19(32)6-7-31-11-12-8-13(3-5-18(12)30-31)28-21-26-10-17(24)20(29-21)27-14-2-4-15(22)16(23)9-14/h2-5,8-11H,6-7H2,1H3,(H,25,32)(H2,26,27,28,29) |
Clave InChI |
RGSHQNDSPDQIRU-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCN1C=C2C=C(C=CC2=N1)NC3=NC=C(C(=N3)NC4=CC(=C(C=C4)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


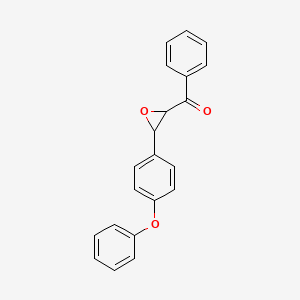
![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)

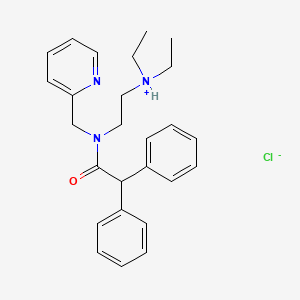
![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
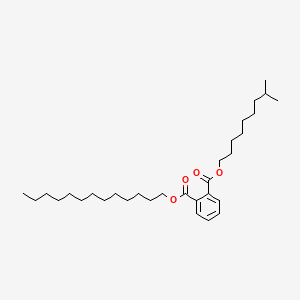
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)
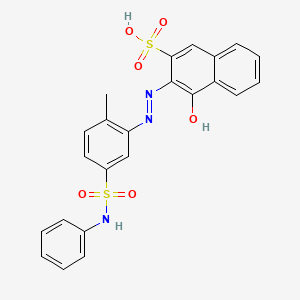
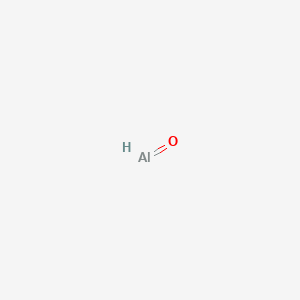
![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
palladium(II)]](/img/structure/B13776679.png)

![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
